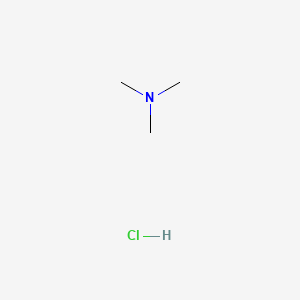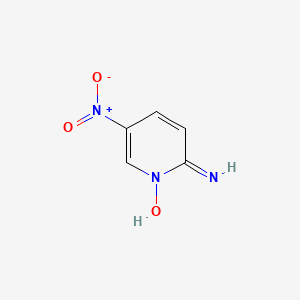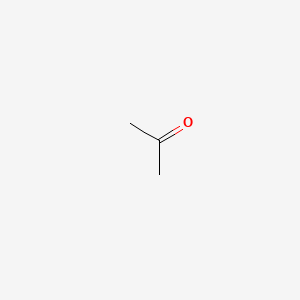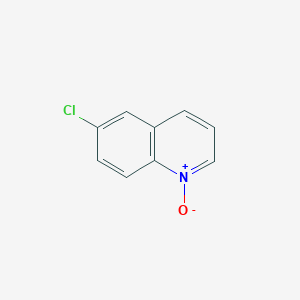
6-Chloroquinoline 1-oxide
描述
6-Chloroquinoline 1-oxide is a chemical compound with the molecular formula C9H6ClNO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Chloroquinoline 1-oxide, involves various methods. Some of these include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride, and visible-light-mediated metallaphotoredox catalysis . These methods are performed under specific conditions and have been used to synthesize new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .Molecular Structure Analysis
The molecular structure of 6-Chloroquinoline 1-oxide is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Quinoline and its derivatives, including 6-Chloroquinoline 1-oxide, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various chemical reactions involving quinoline derivatives have been studied, including oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .科学研究应用
Photochemical Reactions
6-Chloroquinoline 1-oxide is involved in interesting photochemical reactions. A study by Kaneko et al. (1974) showed the photolysis of 2-cyanoquinoline 1-oxide and its derivatives in alcohols in the presence of concentrated HCl leads to the formation of 6-alkoxy-and 6-chloroquinoline 2-carbonitriles, demonstrating the compound's potential in novel photo-alkoxylation reactions (Kaneko et al., 1974).
Crystal Structure and Spectroscopy
The compound's crystal structure and spectroscopic properties are also of interest. Luo and Sun (2014) reported on the characterization of two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one, revealing insights into its solid-state properties and potential applications in material science (Luo & Sun, 2014).
Polarographic Behavior
The polarographic behavior of 6-chloroquinoline is an area of significant research interest. Fujinaga and Takaoka (1968) investigated the polarographic reduction of 6-chloroquinoline in dimethylformamide, revealing detailed insights into its electrochemical properties and potential applications in analytical chemistry (Fujinaga & Takaoka, 1968).
Chemical Synthesis
6-Chloroquinoline 1-oxide is also relevant in the field of chemical synthesis. For instance, Andreev and Nizhnik (2001) studied its reaction with aluminum chloride, suggesting potential applications in synthetic chemistry and industrial processes (Andreev & Nizhnik, 2001).
Advanced Materials
The compound's relevance extends to the development of advanced materials. For example, Prodi et al. (2001) explored the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound related to 6-chloroquinoline 1-oxide, in fluorescence-based chemosensors, indicating potential applications in sensor technology and environmental monitoring (Prodi et al., 2001).
安全和危害
未来方向
The future directions for 6-Chloroquinoline 1-oxide and other quinoline derivatives involve further exploration of their synthesis methods and potential applications. There is ongoing research into the development of more efficient and environmentally friendly methods for synthesizing N-containing heterocycles . Additionally, quinoline derivatives are being studied for their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
属性
IUPAC Name |
6-chloro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHMUMWHRMAAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495316 | |
| Record name | 6-Chloro-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline 1-oxide | |
CAS RN |
6563-10-6 | |
| Record name | 6-Chloro-1-oxo-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



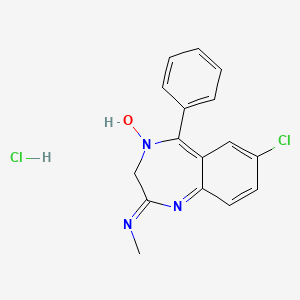
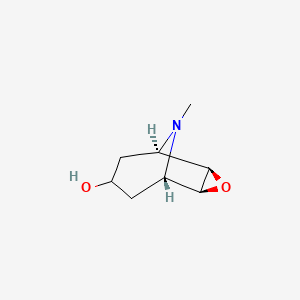

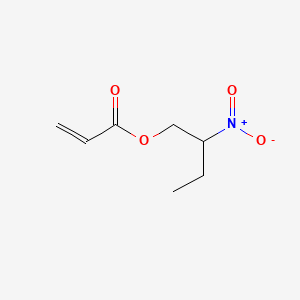
![9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B3395907.png)

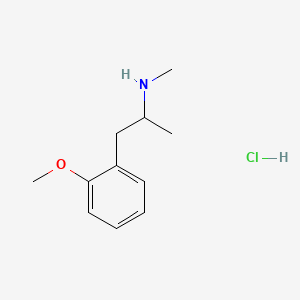
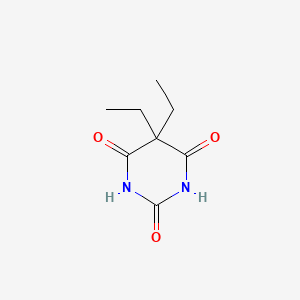
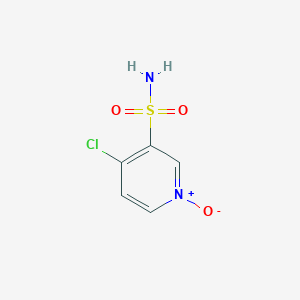
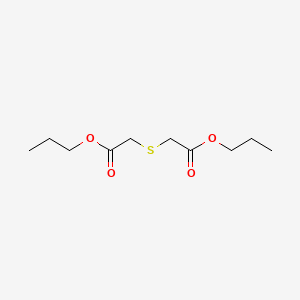
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)
